

Technical Guide: Spectroscopic Analysis of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

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Compound of Interest

Compound Name: 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Cat. No.: B1308772

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Disclaimer: Publicly available, experimentally verified ^1H and ^{13}C NMR spectral data for **4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid** is limited. The data presented herein is a combination of predicted values based on the chemical structure and typical values for similar functional groups, intended to serve as a reference guide for researchers.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for **4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid**. These predictions are based on standard NMR principles and data from analogous structures. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Phenyl H (ortho to boronic acid)	7.9 - 8.1	Doublet	2H
Phenyl H (ortho to carbonyl)	7.4 - 7.6	Doublet	2H
Piperidine H (adjacent to N)	3.8 - 4.0	Triplet	4H
Piperidine H (adjacent to C=O)	2.5 - 2.7	Triplet	4H
B(OH) ₂	8.0 - 8.5	Broad Singlet	2H

Table 2: Predicted ¹³C NMR Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Phenyl C (attached to B)	130 - 135 (broad)
Phenyl C (ortho to boronic acid)	134 - 136
Phenyl C (ortho to carbonyl)	127 - 129
Phenyl C (attached to C=O)	138 - 142
Carbonyl C (amide)	168 - 172
Piperidine C (adjacent to N)	40 - 45
Piperidine C (adjacent to C=O)	40 - 45
Carbonyl C (ketone)	205 - 210

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like **4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid**.

2.1 Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of the compound for ^1H NMR and 20-50 mg for ^{13}C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d_6 , CDCl_3 , or D_2O). DMSO-d_6 is often a good choice for boronic acids due to the potential for exchange of the acidic protons.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

2.2 NMR Data Acquisition

- **Instrumentation:** A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for routine characterization.
- **^1H NMR Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').
 - **Number of Scans:** 16 to 64 scans are usually adequate.
 - **Relaxation Delay (d1):** 1-2 seconds.
 - **Acquisition Time:** 2-4 seconds.
- **^{13}C NMR Parameters:**
 - **Pulse Program:** A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - **Number of Scans:** 1024 to 4096 scans are often necessary due to the low natural abundance of ^{13}C .

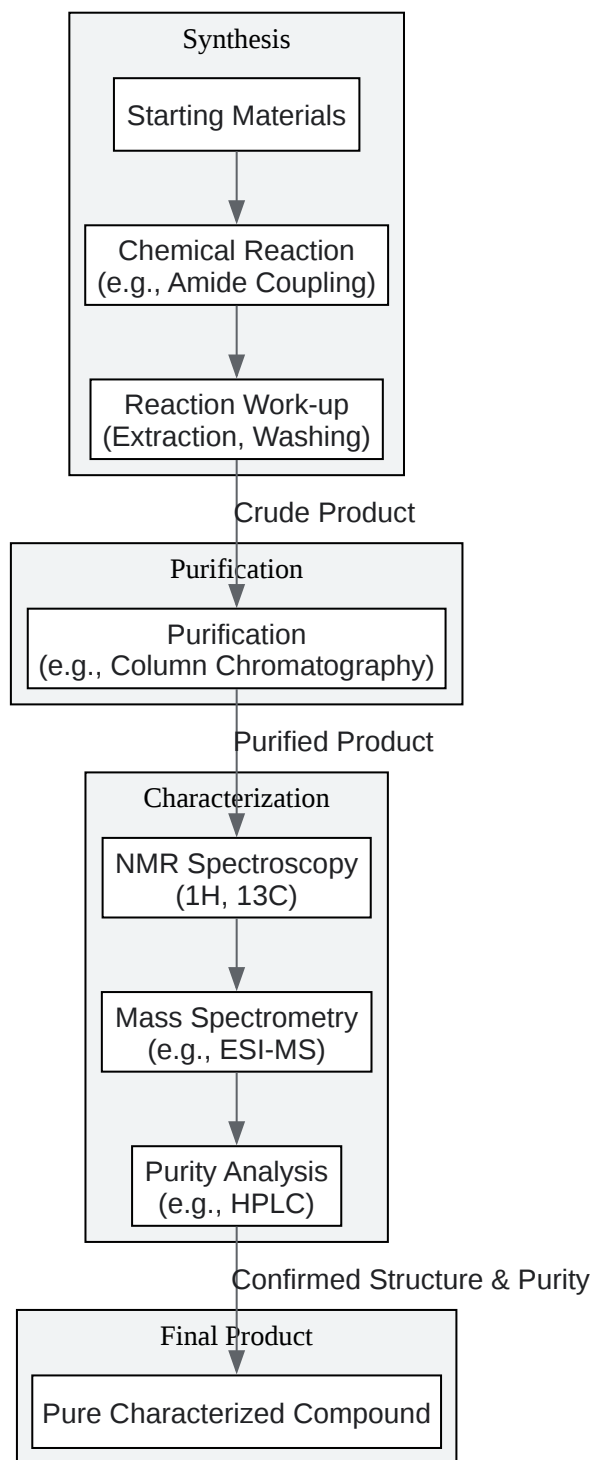
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time: 1-2 seconds.

2.3 Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integration: Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like **4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid**.



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Caption: A logical workflow for the synthesis and characterization of a chemical compound.

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